6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Overview
Description
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate ketone or aldehyde, the indazole core can be formed through cyclization reactions.
Introduction of Fluorine and Nitro Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Nitration can be performed using nitric acid or a nitrating mixture.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve nucleophilic substitution or other suitable reactions to attach the tetrahydro-2H-pyran-2-yl group to the indazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, compounds with fluorine and nitro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility or bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Known for its neuroprotective properties.
6-Fluoroindazole: Used in medicinal chemistry for its potential therapeutic effects.
1-(Tetrahydro-2H-pyran-2-yl)indazole: Studied for its biological activities.
Uniqueness
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of fluorine, nitro, and tetrahydro-2H-pyran-2-yl groups, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
Molecular Formula |
C12H12FN3O3 |
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Molecular Weight |
265.24 g/mol |
IUPAC Name |
6-fluoro-5-nitro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12FN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2 |
InChI Key |
GELPQAPYOHHGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
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